
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Overview
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a thiazole ring, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and boronic acids.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a pyrrolidine moiety.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate compounds and forming the carboxamide group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit activity against various biological targets, particularly in the treatment of diseases caused by parasitic infections and cancer.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structural motifs to N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may serve as effective macrofilaricides for treating filarial infections, such as lymphatic filariasis and onchocerciasis. Research has shown that modifications in the thiazole ring can enhance metabolic stability and efficacy against adult filarial stages .
Case Study:
In a study on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, compounds demonstrated significant activity against O. gutturosa, with some exhibiting an EC50 of less than 100 nM. This suggests that similar modifications in the thiazole moiety of this compound could yield potent antiparasitic agents .
Anticancer Potential
The compound's unique structure allows it to interact with various biological pathways involved in cancer progression. Its pyridazine core is known to influence cell proliferation and apoptosis, making it a candidate for further investigation in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Structural Features
The thiazole and pyridazine rings are essential for biological activity. Variations in substituents on these rings can significantly impact pharmacokinetic properties such as solubility, stability, and receptor affinity.
Structural Feature | Impact on Activity |
---|---|
Thiazole Substituents | Enhance metabolic stability |
Pyridazine Modifications | Influence kinase inhibition |
Pyrrolidine Moiety | Improve cellular uptake and bioavailability |
Mechanism of Action
The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: shares structural similarities with other compounds containing thiazole, pyridazine, and pyrrolidine rings.
Similar compounds: include derivatives of thiazole, pyridazine, and pyrrolidine, which may have different substituents or functional groups.
Uniqueness
- The unique combination of the thiazole, pyridazine, and pyrrolidine rings in this compound contributes to its distinct chemical properties and potential applications.
- Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial purposes.
Biological Activity
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, a thiazole moiety, and a pyrrolidine ring. This unique arrangement contributes to its biological activity, particularly in modulating various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that thiazole derivatives often possess antimicrobial properties due to their ability to interfere with bacterial cell wall synthesis and function .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the thiazole and pyridazine moieties is believed to enhance its cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Some derivatives of thiazole have been associated with neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these effects may be realized .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : Evidence suggests that certain thiazole-containing compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation .
- Antioxidant Properties : The antioxidant capacity of this compound may contribute to its protective effects against oxidative stress-related damage in cells .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
Case Study: Antimicrobial Activity
In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. Further SAR (Structure-Activity Relationship) analysis indicated that modifications to the thiazole ring could enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound in academic settings?
- The synthesis of structurally complex heterocycles like this compound typically requires multi-step protocols involving cyclization, coupling reactions (e.g., Buchwald-Hartwig amination), and regioselective functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction rates for pyridazine core formation .
- Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings to introduce aryl-thiazole moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is essential for isolating intermediates .
- Methodological tip : Monitor reaction progress via TLC and validate intermediate purity using LC-MS before proceeding to subsequent steps .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Primary techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazine ring and substitution patterns on the pyrrolidine and thiazole groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- X-ray crystallography (if feasible): Resolve ambiguities in stereochemistry or torsional angles between aromatic systems .
- Common pitfalls : Overlapping signals in NMR (e.g., pyrrolidine protons) may require 2D-COSY or NOESY experiments for resolution .
Q. What experimental strategies are recommended for assessing physicochemical stability?
- Conduct accelerated stability studies under varied conditions:
- Thermal stability : Heat samples to 40–60°C for 48–72 hours and monitor decomposition via HPLC .
- Photostability : Expose to UV light (λ = 254–365 nm) and quantify degradation products .
- pH-dependent stability : Test solubility and stability in buffers (pH 1–9) to identify optimal storage conditions .
Q. Which in vitro assays are suitable for preliminary biological screening?
- Prioritize assays aligned with the compound’s structural motifs (e.g., thiazole and pyridazine are common in kinase inhibitors):
- Kinase inhibition profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR2) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT or CellTiter-Glo® assays .
- Solubility and permeability : Perform shake-flask solubility tests and PAMPA assays to estimate oral bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications :
- Replace the 2-methylthiazole group with 4-methylimidazole to evaluate changes in π-π stacking interactions .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate binding affinity .
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like kinase domains .
- Validate hypotheses via parallel synthesis of analogs and comparative IC₅₀ profiling .
Q. What statistical approaches resolve contradictions in biological activity data across replicate studies?
- Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., batch-to-batch purity differences) .
- Case example : If IC₅₀ values vary >30% between replicates, re-evaluate cell culture conditions (e.g., passage number, serum lot) and confirm compound integrity via LC-MS .
Q. How can computational methods enhance reaction pathway design for novel derivatives?
- Leverage quantum chemistry software (e.g., Gaussian, ORCA) to:
- Calculate transition-state energies for key steps (e.g., pyridazine cyclization) .
- Simulate solvent effects on reaction thermodynamics using COSMO-RS .
Q. What strategies mitigate off-target effects in in vivo models?
- Pharmacokinetic optimization :
- Adjust logP values (via substituent tuning) to reduce CNS penetration if neurotoxicity is observed .
- Incorporate prodrug moieties (e.g., ester groups) to enhance tissue-specific activation .
- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm on-target binding in complex biological matrices .
Q. How should researchers address discrepancies between in silico predictions and experimental binding data?
- Root-cause analysis :
- Re-examine force field parameters (e.g., partial charges) in docking simulations .
- Validate target conformation (e.g., X-ray or cryo-EM structures) used for modeling .
Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis?
- Process chemistry considerations :
- Replace hazardous solvents (e.g., DMF) with alternatives like 2-MeTHF for safer large-scale reactions .
- Optimize catalyst loading (e.g., reduce Pd from 5 mol% to 1 mol%) via DoE (Design of Experiments) .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-20-17(12-26-13)14-5-4-6-15(11-14)21-19(25)16-7-8-18(23-22-16)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYOOTVNDSOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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